molecular formula C28H16O5 B3426254 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid CAS No. 51517-45-4

2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid

Cat. No.: B3426254
CAS No.: 51517-45-4
M. Wt: 432.4 g/mol
InChI Key: LFZLBQHTPRXHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(11-Hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)benzoic acid (CAS: 51517-45-4) is a xanthene-derived fluorescent compound characterized by a dibenzoxanthene core fused with a benzoic acid moiety. Its structure includes a hydroxyl group at position 11, a ketone at position 3, and a benzoic acid substituent at position 7 (Figure 1). This compound is utilized in bioconjugation and fluorescent labeling due to its ability to form stable covalent bonds with biomolecules via the carboxylic acid group . It is also a precursor for advanced probes in live-cell imaging, as seen in TAMRA (tetramethylrhodamine) derivatives .

Properties

IUPAC Name

2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16O5/c29-17-7-11-19-15(13-17)5-9-23-25(21-3-1-2-4-22(21)28(31)32)24-10-6-16-14-18(30)8-12-20(16)27(24)33-26(19)23/h1-14,29H,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZLBQHTPRXHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068646
Record name Benzoic acid, 2-(11-hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51517-45-4, 61419-02-1
Record name 2-(11-Hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51517-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(7H-dibenzo(c,h)xanthene-7,1'(3'H)-isobenzofuran)-3'-one, 3,11-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061419021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(11-hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(11-hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid typically involves the reaction of phthalic anhydride with 1,6-dihydroxynaphthalene The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Analytical Chemistry

2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid is primarily utilized in analytical chemistry for its ability to separate and analyze complex mixtures.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse phase HPLC techniques. A study demonstrated that it can be separated on a Newcrom R1 HPLC column under specific conditions using a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to maintain compatibility . This method allows for the isolation of impurities and is scalable for preparative separation, making it valuable in pharmacokinetics studies.

Medicinal Chemistry

The structural characteristics of 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid suggest potential biological activities that are being explored in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds with similar structures may exhibit antioxidant properties. The presence of hydroxyl groups can contribute to the radical scavenging ability, which is beneficial in preventing oxidative stress-related diseases . Further studies are needed to quantify these effects and explore their implications in drug development.

Potential Drug Development

Given its unique structure, this compound could serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. Its efficacy and safety profile would require thorough investigation through preclinical and clinical trials.

Material Science

The compound's stability and chemical properties also make it a candidate for applications in material science.

Dyes and Pigments

Due to its chromophoric nature, 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid could be explored as a dye or pigment in various materials. Its potential application in creating colorants for plastics or textiles could be significant, especially if it exhibits desirable lightfastness and stability under environmental conditions .

Case Studies

  • Separation Techniques : In a study conducted by Sielc Technologies, the compound was analyzed using advanced HPLC techniques which demonstrated its effectiveness in separating complex mixtures containing similar organic compounds .
  • Pharmacological Studies : Preliminary studies have suggested that derivatives of this compound may exhibit significant biological activity, warranting further investigation into their pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogs in Fluorescein and Seminaphthofluorescein Families

The compound shares structural homology with fluorescein derivatives and seminaphthofluoresceins, differing primarily in substituents and functional groups (Table 1).

Table 1: Key Structural and Physical Properties

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Key Applications References
2-(11-Hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)benzoic acid Benzoic acid at C7, hydroxyl at C11 424.37* N/A Bioconjugation, fluorescent probes
2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid (Dichlorofluorescein) Cl at C2 and C7, hydroxyl at C6 401.19 >300 pH indicators, redox probes
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid F at C2 and C7, hydroxyl at C6 368.29 N/A High-resolution imaging
SNFL1 (Seminaphthofluorescein) Quinoline-amine at C11, Br at C8 ~650† 171–173 Nitric oxide imaging in live cells
SNFL1Br Br at C8, quinoline-amine at C11 ~730† N/A Brominated probes for enhanced stability
Intracellular pH Indicator 1 (from ) Dimethylamino, F at C5, isophthalic acid N/A N/A pH-sensitive imaging

*Calculated from molecular formula C₂₈H₁₆O₅. †Estimated based on synthesis protocols.

Key Observations:
  • Halogenation Effects: Dichloro- and difluoro- analogs exhibit redshifted fluorescence compared to non-halogenated xanthenes due to electron-withdrawing effects . The target compound lacks halogens, suggesting shorter emission wavelengths but higher biocompatibility.
  • Functional Group Diversity: SNFL1 derivatives feature quinoline-amine groups, enhancing selectivity for nitric oxide detection . In contrast, the target compound’s benzoic acid group facilitates covalent bonding with amines in proteins or peptides .
  • Thermal Stability : Seminaphthofluoresceins like SNFL1 have lower melting points (~171–173°C) compared to halogenated fluoresceins (>300°C), indicating that bromination or chlorination improves thermal resilience .

Spectral and Analytical Data Comparison

Table 2: Spectral Characteristics

Compound Name NMR Data (Key Signals) HRMS (Observed) Fluorescence λmax (nm)
2-(11-Hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)benzoic acid N/A N/A ~550–600*
SNFL1 ¹H NMR: δ 8.5 (quinoline-H), δ 6.8 (xanthene-H) 650.12 [M+H]⁺ 580 (emission)
Dichlorofluorescein ¹H NMR: δ 8.2 (aromatic-H), δ 6.7 (xanthene-H) 401.19 [M-H]⁻ 525 (excitation), 590 (emission)

*Inferred from TAMRA derivatives .

Key Observations:
  • The target compound’s fluorescence profile likely overlaps with TAMRA derivatives (550–600 nm), making it suitable for red-channel imaging .
  • SNFL1’s quinoline group introduces distinct NMR signals (e.g., δ 8.5 ppm) absent in the target compound, aiding structural differentiation .

Biological Activity

2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid, also known as CAS 51517-45-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C28H16O5
  • Molecular Weight : 432.424 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 820.8 ± 65.0 °C at 760 mmHg
  • LogP : 3.84 (indicating moderate lipophilicity) .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, which can protect cells from oxidative stress.

Cytotoxicity and Antiproliferative Effects

Studies have shown that derivatives of benzoic acid can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain benzoic acid derivatives led to a reduction in cell viability in Hep-G2 and A2058 cancer cell lines without exhibiting cytotoxic effects on normal fibroblasts . This suggests a potential for selective targeting of cancer cells while sparing normal cells.

The biological activity of 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid may be attributed to its ability to influence protein degradation systems:

  • Ubiquitin-Proteasome Pathway (UPP) : Enhancements in UPP activity have been noted, which is crucial for degrading misfolded proteins.
  • Autophagy-Lysosome Pathway (ALP) : The compound may also promote autophagy, a process that clears damaged organelles and proteins, thereby maintaining cellular homeostasis .

Comparative Biological Activity Table

Activity TypeObservations
Antioxidant Significant free radical scavenging capability; potential protective effects against oxidative stress.
Cytotoxicity Exhibits selective antiproliferative effects on cancer cell lines (e.g., Hep-G2, A2058).
UPP Activation Enhances protein degradation efficiency; potential application in diseases related to protein misfolding.
ALP Promotion Supports cellular cleanup processes; may aid in neurodegenerative disease treatment strategies.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various benzoic acid derivatives, including our compound of interest. Results indicated a significant reduction in cell viability at concentrations as low as 5 μM, with no cytotoxicity observed in normal fibroblasts .
  • In Silico Studies : Computational studies have suggested that this compound could bind effectively to key proteins involved in cellular degradation pathways, further supporting its potential as a therapeutic agent targeting proteostasis .

Q & A

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Variability often arises from:
  • Reagent Quality : Use anhydrous solvents and freshly opened amine derivatives.
  • Reaction Monitoring : Employ TLC (silica GF254) with UV detection at 254 nm to track intermediate formation.
  • Scale-Up Challenges : Optimize stirring rate and temperature gradients for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid
Reactant of Route 2
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.